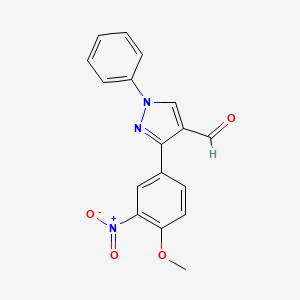

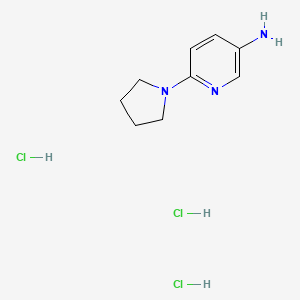

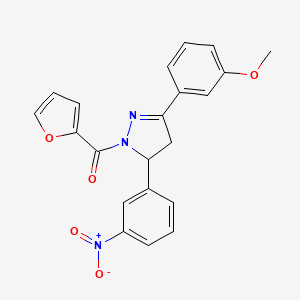

N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide” is a complex organic compound. It is a derivative of pyridine and piperidine . Pyridine and piperidine are both important heterocyclic compounds in the field of drug discovery .

Synthesis Analysis

The synthesis of such compounds usually involves complex organic reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación

Sigma Receptor Scintigraphy in Breast Cancer

N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide, among other related compounds, has been investigated for its potential in visualizing primary breast tumors through sigma receptor scintigraphy. The preferential binding of certain benzamides to sigma receptors, which are overexpressed in breast cancer cells, forms the basis for this application. A study demonstrated that P-(123)I-MBA, a closely related iodobenzamide, accumulates in most breast tumors in vivo, suggesting a promising avenue for non-invasive tumor proliferation assessment (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Anti-Acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide, has revealed significant anti-acetylcholinesterase activity. This enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease. The introduction of bulky moieties and specific substituents has been found to dramatically enhance activity, highlighting the potential for these compounds in therapeutic applications (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds designed by molecular hybridization, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have shown activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. These findings underscore the potential of such compounds, related in structure to N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide, in developing new antituberculosis therapies (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

The metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been studied to understand its main metabolic pathways in humans. These studies highlight the importance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of such compounds, which could inform the development and optimization of similar antineoplastic agents (Gong, Chen, Deng, & Zhong, 2010).

Direcciones Futuras

Piperidine, a core part of this compound, is a vital fundament in the production of drugs. This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future directions of this compound could involve further development and testing for various therapeutic applications.

Propiedades

IUPAC Name |

N-[2-oxo-2-(4-pyridin-2-yloxypiperidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-18(14-21-19(24)15-6-2-1-3-7-15)22-12-9-16(10-13-22)25-17-8-4-5-11-20-17/h1-8,11,16H,9-10,12-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMOQMRXKYELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

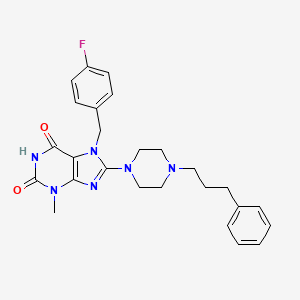

![2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2954527.png)

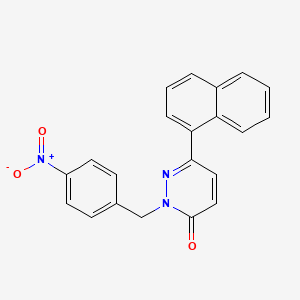

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954529.png)

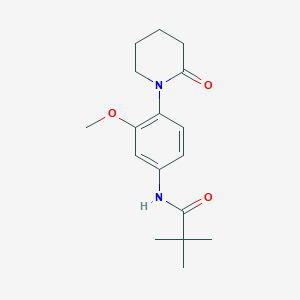

![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)

![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)